molecular formula C15H8ClF2N3O4 B11775843 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole CAS No. 1779134-12-1

5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No.: B11775843
CAS No.: 1779134-12-1
M. Wt: 367.69 g/mol
InChI Key: FWDUBVSRQULDEI-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-nitrophenyl group and a difluoromethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, the reaction between a hydrazide and an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.

  • Introduction of Substituents: : The chloro-nitrophenyl and difluoromethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the reaction of a nucleophile with an aromatic compound containing a leaving group (e.g., halogen).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

  • Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.

Scientific Research Applications

5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.

    Materials Science: Due to its unique structural features, it can be investigated for use in the development of advanced materials, including polymers and organic electronic devices.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro-nitrophenyl and difluoromethoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluoromethoxy group.

    5-(4-Chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but has a methoxy group instead of a difluoromethoxy group.

    5-(4-Chloro-3-nitrophenyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Similar structure but has a trifluoromethyl group instead of a difluoromethoxy group.

Uniqueness

The uniqueness of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole lies in the presence of both the chloro-nitrophenyl and difluoromethoxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

1779134-12-1

Molecular Formula

C15H8ClF2N3O4

Molecular Weight

367.69 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)-3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H8ClF2N3O4/c16-11-5-4-9(7-12(11)21(22)23)14-19-13(20-25-14)8-2-1-3-10(6-8)24-15(17)18/h1-7,15H

InChI Key

FWDUBVSRQULDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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